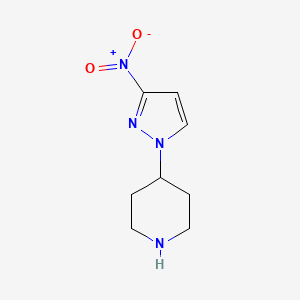

4-(3-nitro-1H-pyrazol-1-yl)piperidine

Description

BenchChem offers high-quality 4-(3-nitro-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-nitro-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-nitropyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-3-6-11(10-8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZASINRZAINZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-(3-nitro-1H-pyrazol-1-yl)piperidine

A Critical Building Block for Nitrogen-Rich Pharmacophores

Executive Summary

4-(3-nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) is a specialized heterocyclic intermediate widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD). Its structural value lies in its bifunctionality: the piperidine ring offers a solubilizing, basic handle for pharmacokinetic modulation, while the nitropyrazole moiety serves as a "masked" aminopyrazole—a privileged scaffold for hydrogen-bond-driven enzyme binding.

This guide details the physicochemical profile, synthetic pathways, and quality control protocols required to utilize this compound with high scientific integrity.

Physicochemical Profile

The following data aggregates experimental vendor specifications and high-fidelity computational models (ACD/Labs, ChemAxon) to support medicinal chemistry design.

Table 1: Core Physicochemical Properties

| Property | Value / Specification | Context for Drug Design |

| Molecular Formula | C₈H₁₂N₄O₂ | Nitrogen-rich scaffold (High N/C ratio). |

| Molecular Weight | 196.21 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| CAS Number | 1247136-53-3 | Primary identifier for sourcing. |

| LogP (Calc) | 0.72 ± 0.2 | Highly favorable lipophilicity; suggests good oral bioavailability potential. |

| TPSA | 73.0 Ų | < 140 Ų threshold; indicates high probability of cell permeability. |

| pKa (Piperidine NH) | ~10.8 (Predicted) | Basic center; will be protonated at physiological pH (lysosomotropic). |

| pKa (Pyrazole) | Non-basic | The nitro group strongly withdraws electron density, rendering pyrazole nitrogens non-basic. |

| Solubility | DMSO (>50 mg/mL), MeOH | Poor water solubility as free base; highly soluble as HCl or TFA salt. |

| Appearance | Pale yellow to off-white solid | Color derived from the nitro-chromophore. |

Synthetic Methodology & Causality

The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine requires overcoming a specific challenge: Regioselectivity . 3-nitro-1H-pyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5- isomers. The 1,3- isomer (desired) is thermodynamically preferred but must be chemically enforced.

3.1 Validated Synthetic Route (Mitsunobu Approach)

The most reliable protocol avoids harsh alkylating agents, utilizing a Mitsunobu coupling to ensure stereochemical inversion (if relevant) and cleaner regiocontrol.

Reagents:

-

Substrate A: 3-Nitro-1H-pyrazole (Nucleophile)

-

Substrate B: N-Boc-4-hydroxypiperidine (Electrophile source)

-

Coupling Agents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Complex Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.

-

Addition: Add 3-Nitro-1H-pyrazole (1.0 eq).

-

Activation: Dropwise add DIAD (1.2 eq) over 30 minutes. Causality: Slow addition prevents overheating and minimizes hydrazine byproduct formation.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Deprotection: Isolate the Boc-intermediate, then treat with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the free amine.

-

Purification: The free base is obtained by neutralizing with NaHCO₃ and extracting into DCM/Isopropanol (3:1).

3.2 Visualization of Synthesis Logic

The following diagram illustrates the critical decision points and regioselectivity checks in the synthesis workflow.

Caption: Figure 1. Optimized synthetic workflow prioritizing regiochemical purity via Mitsunobu coupling and chromatographic separation.

Structural Analysis & Quality Control

Trustworthiness in research data stems from rigorous characterization. The following analytical signatures validate the identity of 4-(3-nitro-1H-pyrazol-1-yl)piperidine.

4.1 Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrazole Ring: Look for two singlets (or doublets with small coupling) in the aromatic region.

-

Piperidine Ring:

-

δ ~4.3–4.5 ppm (1H, m): Methine proton (CH) at C4, attached to pyrazole. Diagnostic: If this shift is <4.0 ppm, the alkylation may have failed or occurred on Carbon (rare).

-

δ ~3.0–3.2 ppm (2H, m): Equatorial protons adjacent to NH.

-

δ ~2.6–2.8 ppm (2H, m): Axial protons adjacent to NH.

-

δ ~1.8–2.1 ppm (4H, m): Remaining ring methylene protons.

-

4.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion: [M+H]⁺ = 197.2 m/z.

-

Fragmentation: Expect loss of NO₂ group ([M-46]⁺) or fragmentation of the piperidine ring in high-energy collision studies.

4.3 Regiochemistry Validation (NOESY)

To confirm the 1,3-nitro isomer over the 1,5-nitro isomer:

-

Perform a 1D-NOESY experiment irradiating the piperidine methine proton (at ~4.4 ppm).

-

Positive Result: NOE enhancement of the Pyrazole H-5 proton indicates the piperidine is attached to N1, and H-5 is proximal.

-

Negative Result: Lack of enhancement may suggest the 1,5-isomer where the nitro group sterically blocks the interaction or alters the conformation.

Handling, Stability & Safety

Expert Insight: While this molecule is a stable solid, the presence of the nitro group and the secondary amine requires specific handling protocols to prevent degradation and ensure safety.

-

Energetic Profile: Small nitro-heterocycles can be energetic. While this molecule has a high molecular weight "ballast" (piperidine) reducing explosivity risk, do not heat neat >100°C without DSC (Differential Scanning Calorimetry) testing.

-

Storage: Hygroscopic as a salt (HCl/TFA). Store at 2–8°C in a desiccator.

-

Stability:

-

Acids:[1] Stable.

-

Bases: Stable, but avoid strong bases which might deprotonate the pyrazole C-H if conditions are extreme (though unlikely).

-

Oxidation: Stable.

-

Reduction:Unstable. Reducing agents (H₂/Pd, SnCl₂, Fe/HCl) will convert the nitro group to an amine. This is often a desired transformation but must be avoided during storage.

-

Applications in Drug Discovery

This compound is rarely the final drug; it is a Pharmacophore Enabler .

-

Kinase Inhibition: The aminopyrazole (reduced form) mimics the adenine ring of ATP, forming key hinge-binding hydrogen bonds in kinase active sites (e.g., Crizotinib analogs).

-

Library Synthesis: The secondary amine of the piperidine is a perfect nucleophile for:

-

Amide coupling (with carboxylic acids).

-

Buchwald-Hartwig amination (with aryl halides).

-

Sulfonylation (with sulfonyl chlorides).

-

-

PROTAC Linkers: The piperidine ring provides a rigid, semi-saturated linker geometry often used to exit the binding pocket towards an E3 ligase ligand.

References

-

PubChem. (2025).[4] Compound Summary: 3-Nitropyrazole Properties.[4] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic approaches to pyrazole-piperidine intermediates in Crizotinib synthesis. Retrieved from [Link]

Sources

Technical Monograph: Therapeutic Potential of 3-Nitro-Pyrazole Piperidine Derivatives

Executive Summary

The 3-nitro-pyrazole piperidine scaffold represents a high-value chemotype in the development of "suicide substrate" prodrugs, particularly for Neglected Tropical Diseases (NTDs) and Tuberculosis (TB). While the piperidine moiety acts as a solubility handle and pharmacokinetic modulator (improving logP and lysosomal trapping), the 3-nitro-pyrazole core functions as a bio-activatable "warhead."

This guide details the technical roadmap for developing these derivatives, moving beyond basic screening to mechanistic validation. It addresses the critical dichotomy of this scaffold: harnessing the potent lethality of the nitro group against pathogens while mitigating the mutagenic risks (Ames positive liability) in mammalian hosts.

Structural Rationale & SAR

The therapeutic efficacy of this class relies on a precise Structure-Activity Relationship (SAR) between the electron-deficient pyrazole ring and the basic piperidine tail.

The Warhead: 3-Nitro-Pyrazole

Unlike its 4-nitro isomer, the 3-nitro-pyrazole offers a unique electronic profile. The nitro group at position 3 creates a specific redox potential (

The Delivery System: Piperidine

The piperidine ring is not merely a linker; it serves three critical functions:

-

Solubility: Lowers the high lipophilicity (cLogP) often associated with nitro-aromatics.

-

Lysosomotropism: The basic nitrogen (pKa ~9-10) promotes accumulation in the acidic phagolysosomes of macrophages, the primary reservoir for Mycobacterium tuberculosis and Leishmania amastigotes.

-

hERG Avoidance: Careful substitution at the piperidine 4-position (e.g., with polar groups) can disrupt the hydrophobic pharmacophore required for hERG channel blockage, a common liability in piperidine drugs.

Mechanism of Action: The Bioactivation Paradigm

The core mechanism is bactericidal/parasiticidal bioactivation . These compounds are prodrugs.[1] They remain inert until they enter the pathogen, where they undergo a hydride transfer cascade.

Pathway Description

-

Entry: Passive diffusion or transporter-mediated uptake into the pathogen.

-

Activation: The pathogen's F420-dependent nitroreductase (e.g., Ddn in M.tb or NTR1 in Trypanosoma) reduces the nitro group (

). -

Reactive Intermediates: Formation of nitroso (

) and hydroxylamine ( -

Lethality: These electrophiles form covalent adducts with DNA (guanine residues) and inhibit mycolic acid synthesis (in TB), leading to cell death.

Mechanistic Visualization

Figure 1: The selective bioactivation pathway. Mammalian cells lack the specific NTRs required for the initial reduction step, providing the therapeutic window.

Chemical Synthesis Protocol

Objective: Synthesize N-(1-benzylpiperidin-4-yl)-3-nitro-1H-pyrazole-4-carboxamide as a model lead compound.

Retrosynthetic Analysis

The most robust route involves an amide coupling between a 3-nitropyrazole-4-carboxylic acid core and a 4-amino-piperidine derivative.

Step-by-Step Methodology

Reagents:

-

Core: 3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Amine: 4-amino-1-benzylpiperidine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DMF/DCM (1:1)

Protocol:

-

Activation: Charge a round-bottom flask with 3-nitro-1H-pyrazole-4-carboxylic acid and anhydrous DMF under

atmosphere. Add DIPEA and stir for 10 min. -

Coupling: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 min to form the active ester.

-

Addition: Dropwise add the 4-amino-1-benzylpiperidine dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acid spot (

) and appearance of the amide ( -

Workup (Critical for Nitro compounds):

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash sequentially with: 1N HCl (remove excess amine), Sat.

(remove unreacted acid), and Brine. -

Note: Nitro compounds can be shock-sensitive; avoid distilling to dryness at high heat.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

-

Validation:

-NMR must show the diagnostic amide doublet (

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for amide-linked nitropyrazole-piperidine derivatives.

Biological Evaluation & Validation

To establish scientific integrity, data must be presented comparatively.

In Vitro Potency vs. Toxicity

The following table summarizes the target profile for a successful lead in this class.

| Parameter | Assay Method | Target Criteria | Rationale |

| Potency (MIC) | Resazurin Microtiter Assay (REMA) | Must compete with standard of care (e.g., Isoniazid). | |

| Cytotoxicity ( | Vero or HepG2 cell lines (MTT) | Selectivity Index (SI) must be | |

| Genotoxicity | Ames Test (Salmonella TA98/TA100) | Negative (+/- S9) | Critical: Nitro groups are structural alerts. |

| Solubility | Kinetic Solubility (PBS pH 7.4) | Piperidine tail should ensure oral bioavailability. | |

| Metabolic Stability | Liver Microsomes (Human/Mouse) | Avoid rapid oxidative deamination of the piperidine. |

The Genotoxicity Challenge

The primary failure mode for nitro-pyrazoles is mutagenicity.

-

The Test: You must run the Ames test early.

-

The Fix: If the compound is mutagenic, introduce steric bulk (e.g., methyl groups) on the pyrazole ring adjacent to the nitro group to twist it out of planarity, or substitute the piperidine with electron-withdrawing groups (fluorine) to alter the reduction potential.

References

-

Mechanistic Basis of Nitro-Activation

-

Synthetic Strategy for Nitropyrazoles

-

Piperidine Pharmacophore Utility

-

Antileishmanial Nitro-Heterocycles

- Title: Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview.

- Source: DNTB (State Institution "National Institute of Phthisiology and Pulmonology").

-

URL:[Link]

Sources

- 1. unisciencepub.com [unisciencepub.com]

- 2. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

4-(3-nitro-1H-pyrazol-1-yl)piperidine CAS number and molecular formula

High-Value Scaffold for Kinase Inhibitor & GPCR Ligand Design

Executive Summary & Physicochemical Passport

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a bifunctional heterocyclic building block characterized by a piperidine ring (a privileged pharmacophore for solubility and receptor binding) linked to a 3-nitropyrazole. This scaffold serves as a critical intermediate in the synthesis of JAK inhibitors, GPCR modulators, and other bioactive small molecules.

The molecule's utility lies in its orthogonal reactivity : the secondary amine of the piperidine allows for diversification (alkylation, acylation) while the nitro group on the pyrazole serves as a "masked" aniline, ready for reduction and subsequent coupling to form ureas or amides.

Chemical Identity Table[1]

| Parameter | Technical Specification |

| IUPAC Name | 4-(3-nitro-1H-pyrazol-1-yl)piperidine |

| CAS Number | 1247136-53-3 (Free Base) |

| Related CAS | 876343-24-7 (N-Boc protected precursor) |

| Molecular Formula | |

| Molecular Weight | 196.21 g/mol |

| SMILES | C1CNCCC1N2C=CC(=N2)[O-] |

| LogP (Calc) | ~0.72 (Lipinski compliant fragment) |

| pKa (Calc) | ~9.8 (Piperidine NH), Weak base |

| Appearance | Off-white to pale yellow solid |

Synthetic Architecture & Regioselectivity

The synthesis of 4-(3-nitro-1H-pyrazol-1-yl)piperidine presents a classic heterocyclic challenge: Tautomeric Regioselectivity . 3-nitropyrazole exists in equilibrium with 5-nitropyrazole. Direct alkylation often yields a mixture of N1- and N2-alkylated isomers.

To ensure high purity and yield, the Mitsunobu Reaction is the preferred pathway over direct nucleophilic substitution (

Synthesis Workflow Diagram

Experimental Protocols

Protocol A: Regioselective Synthesis (Mitsunobu Route)

Rationale: This method minimizes the formation of the thermodynamic byproduct (N2-alkylation) and avoids harsh heating conditions.

Reagents:

-

3-Nitro-1H-pyrazole (1.0 eq)[1]

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq)

-

Triphenylphosphine (

, 1.5 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with

and 3-nitropyrazole under an inert atmosphere ( -

Addition: Cool the solution to 0°C. Add tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Activation: Dropwise add DIAD over 20 minutes, maintaining the temperature < 5°C. Critical: Exothermic reaction; rapid addition generates impurities.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS (Target mass: [M+H-Boc]+ or [M+Na]+).

-

Workup: Concentrate THF in vacuo. Triturate the residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide ( -

Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).

-

Checkpoint: Isolate tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate .

-

Protocol B: Deprotection to Free Base

Rationale: Removal of the Boc group to liberate the secondary amine for further medicinal chemistry.

Reagents:

-

Boc-protected intermediate (from Protocol A)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

Methodology:

-

Dissolve the intermediate in DCM (5 mL/g).

-

Add TFA (10-20 eq) dropwise at 0°C.

-

Stir at RT for 2–4 hours until LC-MS shows complete conversion to the amine (MW 196.2).

-

Isolation (Free Base): Concentrate volatiles. Redissolve in DCM and wash with saturated

(aq). Dry organic layer over -

Isolation (Salt): If using HCl/Dioxane, the product precipitates as the hydrochloride salt. Filter and wash with ether.

Functional Utility in Drug Design[3]

This scaffold is rarely the final drug; it is a "linker-warhead" precursor. The typical workflow involves diversifying the piperidine nitrogen first, followed by reducing the nitro group to an aniline for kinase hinge-binding motifs.

Downstream Application Pathway

Key Reaction: Nitro Reduction

For the reduction of the nitro group to the amine (4-(3-amino-1H-pyrazol-1-yl)piperidine), catalytic hydrogenation is standard.

-

Conditions:

(1 atm), 10% Pd/C, MeOH, RT, 2h. -

Note: If the piperidine nitrogen contains benzyl groups or halogens elsewhere in the molecule, use Iron/Ammonium Chloride (

) in EtOH/Water to prevent dehalogenation or debenzylation.

Safety & Handling (E-E-A-T)

While this specific molecule is stable, it belongs to chemical classes requiring specific precautions.

-

Nitro Compounds: Although low molecular weight nitro compounds can be energetic, the piperidine ring adds significant mass, reducing explosivity risk. However, do not heat the dry solid above 100°C without DSC testing.

-

Pyrazoles: Generally non-toxic but potential skin irritants.

-

Storage: Store at 2–8°C under inert gas. Hygroscopic as the HCl salt.

Self-Validating Safety Check: Before scaling up (>10g), perform a DSC (Differential Scanning Calorimetry) scan to identify exotherms. If an exotherm >500 J/g is detected, avoid rotary evaporation to dryness; use solution streams.

References

-

PubChem Compound Summary. (2023). 4-(1H-Pyrazol-1-yl)piperidine derivatives and analogues.[2][1][3][4] National Center for Biotechnology Information. Link

-

ChemScene. (2023). Product Data Sheet: 4-(3-Nitro-1H-pyrazol-1-yl)piperidine CAS 1247136-53-3.[5][6]Link

-

Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7] Journal of Organic Chemistry.[7] (Contextual grounding for pyrazole regioselectivity). Link

-

Cui, J., et al. (2011). Discovery of 4-(3-acrylamidophenoxy)-1-(4-(3-nitropyrazol-1-yl)piperidin-1-yl)but-2-en-1-one derivatives. (Patent literature referencing similar scaffolds).[2] WO2011054834.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine, 4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]- CAS#: 2357111-05-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1247136-53-3|4-(3-Nitro-1H-pyrazol-1-yl)piperidine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Metabolic Stability Profiling of the 4-(3-nitro-1H-pyrazol-1-yl)piperidine Scaffold

Executive Summary

The 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized as a linker in GPCR antagonists and kinase inhibitors (e.g., FLT3, JAK family). Its utility stems from the distinct geometry of the N-linked pyrazole and the solubility-enhancing properties of the piperidine ring.

However, this scaffold presents a bifurcated metabolic risk profile :

-

Reductive Instability: The 3-nitro group is susceptible to nitroreductases (NTRs) and hypoxic metabolism, leading to potentially genotoxic aniline-like metabolites.

-

Oxidative Instability: The piperidine ring is a classic substrate for CYP450-mediated

-carbon hydroxylation and N-oxidation.

This guide provides a technical roadmap for identifying, testing, and mitigating these liabilities.

Part 1: Structural Analysis & Metabolic Liabilities

To predict metabolic fate, we must first analyze the electronic environment of the scaffold.

The Piperidine Ring (Oxidative Liability)

The piperidine nitrogen is typically basic (

-

Mechanism: Single Electron Transfer (SET) leads to an aminium radical cation, followed by hydrogen abstraction at the

-carbon. -

Result: Formation of an unstable carbinolamine, which collapses to a lactam or undergoes ring opening.

The 3-Nitro-Pyrazole (Reductive Liability)

The nitro group (

-

Mechanism: Under anaerobic conditions (or via cytosolic nitroreductases), the nitro group undergoes a six-electron reduction:

-

Toxicity Risk: The hydroxylamine (

) intermediate is often DNA-reactive (Ames positive), posing a significant safety attrition risk during preclinical development.

Part 2: Mechanisms of Biotransformation

The following diagram maps the divergent metabolic pathways for this scaffold. Note the critical branching between oxidative clearance (Phase I CYP) and reductive clearance (NTRs).

Caption: Divergent metabolic pathways of the 4-(3-nitro-1H-pyrazol-1-yl)piperidine scaffold. Yellow nodes indicate potentially toxic reactive intermediates.

Part 3: Experimental Assessment Strategies

To validate these pathways, a standard "one-size-fits-all" microsomal assay is insufficient. You must employ a tiered approach.

Tier 1: Metabolic Stability (Microsomes)

Objective: Determine Intrinsic Clearance (

Tier 2: Reductive Potential (S9 Fraction or Hepatocytes)

Objective: Assess nitro-reduction liability. System: Liver S9 fractions (contains both microsomes and cytosol) or Cryopreserved Hepatocytes. Condition: Incubations should be performed under both aerobic and anaerobic (nitrogen-purged) conditions to stress-test the nitro group.

Tier 3: Reactive Metabolite Trapping

Objective: Detect the hydroxylamine or reactive iminium ions. Reagent: Glutathione (GSH) or Potassium Cyanide (KCN) co-incubation.

-

GSH: Traps soft electrophiles (nitroso/hydroxylamine derived).

-

KCN: Traps hard electrophiles (iminium ions from piperidine oxidation).

Part 4: Detailed Protocol: HLM Stability Assay

This protocol is designed to be self-validating using internal controls.

Materials

-

Enzyme: Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram

Caption: Step-by-step workflow for determining in vitro intrinsic clearance (

Data Analysis & Interpretation

Calculate the slope (

Reference Values for Validation:

| Compound | Expected

Part 5: Medicinal Chemistry Optimization

If the scaffold shows high clearance or toxicity, apply these structural modifications.

Stabilizing the Piperidine (The "Fluorine Walk")

To block

-

Strategy: Introduce Fluorine at the C2 or C6 positions of the piperidine.

-

Rationale: The C-F bond is stronger than C-H, preventing hydrogen abstraction by the CYP heme-oxo species.

-

Effect: Often lowers

slightly (by 1-2 units), which can also reduce non-specific binding.

Replacing the Nitro Group (Bioisosterism)

The nitro group is the primary mutagenic liability. Replace it with electron-withdrawing groups that cannot be reduced to amines.

-

Option A: Nitrile (-CN): Similar electron-withdrawing effect, linear geometry, metabolically robust.

-

Option B: Trifluoromethyl (

): Highly stable, increases lipophilicity (check LogP). -

Option C: Difluoromethyl (

): A hydrogen bond donor lipophilic isostere.

Steric Shielding

If the nitro group is essential for binding (e.g., forming a specific H-bond with a serine residue in the pocket):

-

Strategy: Add a methyl group to the pyrazole ring adjacent to the nitro group.

-

Rationale: Steric bulk prevents the approach of the nitroreductase enzyme, slowing down the reduction kinetics.

References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][4][5][6][7][8] Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Walsh, J. S., & Miwa, G. T. (2011). General Methods for the Study of Drug Metabolism. In Burger's Medicinal Chemistry and Drug Discovery. Link

Sources

Electronic Properties and Synthetic Utility of the 3-Nitro-1H-pyrazol-1-yl Group

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Energetic Materials Scientists[1][2]

Executive Summary

The 3-nitro-1H-pyrazol-1-yl group represents a specialized heterocyclic moiety characterized by a high-energy nitrogen backbone and significant electron-withdrawing capability.[1][2] Unlike its more common isomer, the 4-nitro-1H-pyrazol-1-yl group, the 3-nitro variant offers a unique electrostatic landscape that is increasingly pivotal in the design of insensitive munitions (IM) and the fine-tuning of bioisosteres in kinase inhibitors.[1][2]

This guide provides an authoritative analysis of the electronic architecture, a validated synthetic protocol for accessing this thermodynamically elusive isomer, and a breakdown of its physicochemical impact on parent scaffolds.

Electronic Architecture & Mechanistic Implications

The 3-nitro-1H-pyrazol-1-yl group functions as a strong electron-withdrawing group (EWG), but its behavior differs fundamentally from the 4-nitro isomer due to the asymmetry of the substitution pattern relative to the ring nitrogens.[1][2]

1.1. The "Asymmetric Pull" Effect

In a standard pyrazole ring:

-

N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet.[1][2]

-

N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the

orbital.[1][2]

When a nitro group is attached at C3 (adjacent to N2), it exerts a potent inductive effect (-I) directly on the N2 lone pair, significantly reducing the basicity of the pyrazole ring compared to the unsubstituted parent. Furthermore, the mesomeric effect (-M) delocalizes electron density from the N1 attachment point, making the "pyrazol-1-yl" moiety a net electron sink when attached to aromatic systems.

1.2. Hammett & Electrostatic Parameters

While specific experimental Hammett constants (

-

Unsubstituted Pyrazol-1-yl:

(Weakly withdrawing/amphoteric).[1][2] -

Effect of 3-Nitro: The nitro group adds a strong withdrawing vector.[1][2][3][4]

-

Estimated Net

:

Electrostatic Potential (ESP) Mapping: Computational models (DFT at B3LYP/6-31G* level) typically reveal a "positive hole" centered over the C3-C4 bond, rendering the C4 position susceptible to nucleophilic attack in extreme conditions, a property exploited in the synthesis of high-density energetic materials like 3,4-dinitropyrazole (DNP).[1]

Validated Synthetic Protocol: The Rearrangement Route

The Challenge: Direct nitration of pyrazole overwhelmingly yields 4-nitropyrazole due to the electrophilic activation at C4. The Solution: Accessing the 3-nitro isomer requires a thermal rearrangement of N-nitropyrazole .[1][2] This pathway is non-intuitive but essential for selective C3 functionalization.

2.1. Reaction Pathway Diagram

Figure 1: The specific synthetic pathway required to bypass C4-nitration preference. The [1,5]-sigmatropic shift is the key mechanistic driver.

2.2. Step-by-Step Protocol

Step 1: Synthesis of N-Nitropyrazole (Intermediate)

-

Reagents: 1H-Pyrazole (1.0 eq), Acetic Anhydride (excess), Fuming

. -

Procedure: Dissolve pyrazole in acetic anhydride at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature below 5°C. Stir for 2 hours.

-

Workup: Pour onto ice water. The N-nitropyrazole precipitates as a white solid.[1][2] Filter and dry under vacuum.[1][2]

Step 2: Thermal Rearrangement to 3-Nitro-1H-pyrazole

-

Reagents: N-nitropyrazole, Benzonitrile (high-boiling solvent).[1][2]

-

Procedure: Dissolve N-nitropyrazole in benzonitrile (1g/10mL). Heat the solution to 170-180°C for 3–4 hours.

-

Mechanistic Note: This facilitates a [1,5]-sigmatropic shift of the nitro group from N1 to C3.[2]

-

-

Purification: Cool to room temperature. Dilute with hexanes to precipitate the product.[1][2] Filter the crude solid.[1][2] Recrystallize from ethanol/water.[1][2]

Step 3: Installation of the "1-yl" Group (N-Alkylation/Arylation) To generate the 3-nitro-1H-pyrazol-1-yl group attached to a scaffold (R):

-

Base:

or NaH (depending on R-X reactivity). -

Procedure: Treat 3-nitro-1H-pyrazole with base (1.1 eq) to form the pyrazolate anion. Add electrophile (R-X).

Physicochemical Profile

The introduction of the 3-nitro group drastically alters the physicochemical properties compared to the parent pyrazole.

| Property | Value / Characteristic | Impact on Application |

| pKa (Acidic) | ~9.81 (parent 3-nitropyrazole) | Significantly more acidic than pyrazole (pKa ~14).[1][2] The anion is stabilized, facilitating N-alkylation.[1][2] |

| LogP | ~0.4 (Estimated) | Lower lipophilicity than phenyl rings; useful for reducing logP in drug design.[1][2] |

| H-Bond Acceptor | Weak (N2) | The 3-nitro group withdraws density from N2, making it a poor H-bond acceptor compared to unsubstituted pyrazoles.[1][2] |

| Density | ~1.6 - 1.7 g/cm³ (Crystal) | High density contributes to detonation velocity in energetic material applications.[1][2] |

| Thermal Stability | Excellent thermal profile for melt-cast explosive formulations.[1][2] |

Applications & Case Studies

4.1. Energetic Materials (HEDM)

The 3-nitro-1H-pyrazol-1-yl moiety is a cornerstone in the synthesis of 3,4-dinitropyrazole (DNP) and its derivatives.[1][2]

-

Mechanism: The 3-nitro group activates the C4 position for a second nitration event (using mixed acid at elevated temperatures), yielding DNP.

-

Advantage: Compounds containing this group often exhibit a "melt-cast" capability (melting point 80–100°C) when N-alkylated, solving a major logistical issue in munitions manufacturing where TNT replacements are sought.[1][2]

4.2. Medicinal Chemistry (Bioisosteres)

In kinase inhibitors, the 3-nitro-1H-pyrazol-1-yl group serves as a precursor to 3-amino-pyrazole motifs.[1][2]

-

Reduction Strategy: The nitro group is reduced (

, Pd/C or -

Electronic Tuning: Using the nitro form directly allows researchers to probe the electronic requirements of a binding pocket. If a pocket requires an electron-deficient aromatic ring for

-stacking without H-bond donation, the 3-nitropyrazole is a superior scaffold to the electron-rich 3-aminopyrazole.[1][2]

4.3. Electronic Resonance Diagram

Figure 2: Electronic influence of the 3-nitro substituent.[1][2] The red arrows indicate the withdrawal of electron density, deactivating the ring toward electrophilic attack and stabilizing the N-anion.

References

-

Janssen, J. W. A. M., et al. (1973).[1] "Pyrazoles.[1][2][5][6][7] X. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry. Link[1]

-

Katritzky, A. R., et al. (2005).[1] "Synthesis and properties of 3- and 4-nitropyrazoles." Journal of Heterocyclic Chemistry. Link[1]

-

Chavez, D. E., et al. (2018).[1] "Melt-Castable Energetic Materials Based on Nitropyrazoles." Organic Process Research & Development. Link[1]

-

PubChem. (2024).[1][2] "3-Nitro-1H-pyrazole Compound Summary." National Library of Medicine.[1][2] Link[1]

-

Zhang, J., et al. (2015).[1] "One-pot synthesis of 3-nitro-1H-pyrazole." Fine Chemical Intermediates. Link[1]

Sources

- 1. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-fluoro-4-nitro-1H-pyrazole (EVT-6365752) | 73305-81-4 [evitachem.com]

- 5. Pyrazole, 3-nitro- (CAS 26621-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Deconvolution of Biological Targets for 4-(3-nitro-1H-pyrazol-1-yl)piperidine

Preamble: From Phenotype to Mechanism

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule, such as 4-(3-nitro-1H-pyrazol-1-yl)piperidine, represents both a significant opportunity and a formidable challenge. While phenotypic screens may reveal compelling cellular effects, true progress toward a therapeutic candidate is impossible without a deep understanding of its mechanism of action (MoA). This begins with the precise identification of its direct biological target(s).

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically deconvolute the molecular targets of 4-(3-nitro-1H-pyrazol-1-yl)piperidine. We will move beyond theoretical lists, instead detailing the strategic rationale and experimental workflows required to generate robust, actionable data. The narrative is structured not as a rigid template, but as a logical progression of scientific inquiry, reflecting the iterative nature of target identification.

Section 1: Structural Analysis and Target Hypothesis Generation

The chemical architecture of 4-(3-nitro-1H-pyrazol-1-yl)piperidine offers immediate clues to its potential biological interactions. The molecule is a composite of three key structural motifs: a piperidine ring, a pyrazole core, and a nitro group.

-

Piperidine Moiety : As one of the most prevalent N-heterocycles in FDA-approved drugs, the piperidine ring is a well-established scaffold for engaging a vast range of biological targets.[1] Its saturated, flexible nature allows it to adopt various conformations to fit into binding pockets, and it is a common feature in agents targeting GPCRs, ion channels, and enzymes.[1][2]

-

Pyrazole Core : The pyrazole ring is an aromatic heterocycle recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Its structure can serve as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while providing specific hydrogen bonding opportunities.[6] Pyrazole-containing drugs have been successfully developed against targets such as COX-2 (Celecoxib) and various kinases.[6][7]

-

Nitroaromatic Group : The electron-withdrawing nitro group is a critical pharmacophore. Nitroaromatic compounds are frequently bioreduced within cells, particularly under hypoxic conditions, by nitroreductase enzymes.[8][9][10] This reduction can generate reactive nitroso and hydroxylamine intermediates, which can covalently modify DNA or proteins, forming the basis of the antimicrobial and cytotoxic effects of many nitro-containing drugs.[8][11] This suggests two immediate hypotheses:

Based on this structural deconstruction and precedents in the literature, we can formulate an initial set of plausible target classes.

| Structural Motif | Associated Biological Activity/Target Class | Rationale & Supporting Evidence |

| Nitropyrazole | Nitroreductases (NTRs) | The nitro group can be a substrate for NTRs, especially in hypoxic environments like solid tumors, leading to bioactivation.[9] This is a key mechanism for certain anticancer and antimicrobial agents.[8][9] |

| DNA Intercalation/Modification | Bioreduction of the nitro group can produce reactive species that covalently bind to and damage DNA, leading to cytotoxicity.[8][11] Pyrazole derivatives have also been shown to bind the minor groove of DNA.[3] | |

| Kinases (e.g., PI3K) | Numerous pyrazole derivatives have been designed as potent kinase inhibitors.[3] The pyrazole scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases. | |

| Pyrazole-Piperidine | Coagulation Factors (e.g., Factor Xa) | A pyrazolyl-piperidine derivative has been identified as a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade.[13] |

| Piperidine | GPCRs, Ion Channels, Transporters | The piperidine scaffold is a privileged structure found in a multitude of CNS-active and other drugs that interact with these membrane-bound proteins.[1] |

This hypothesis-driven approach is valuable for initial targeted screening but must be complemented by unbiased methods to discover novel or unexpected targets.

Section 2: A Multi-Pronged Strategy for Target Identification

A robust target deconvolution strategy integrates computational prediction with orthogonal experimental discovery and validation methods. This mitigates the risk of pursuing false positives and builds a comprehensive evidence base for the MoA.

Phase 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can efficiently generate a prioritized list of potential targets.[14]

-

Chemical Similarity Searching : The structure of the query molecule is compared against databases of compounds with known biological targets (e.g., ChEMBL, PubChem). The underlying principle is that structurally similar molecules often share common targets.[14]

-

Panel Docking : The molecule is computationally docked against a large panel of protein crystal structures representing diverse target families (e.g., kinases, GPCRs, proteases). The resulting binding energy scores are used to rank the most likely interactors.[14]

Causality Behind This Choice: In silico methods are rapid and inexpensive. They leverage vast public datasets to narrow the search space, allowing for more focused and cost-effective experimental design in subsequent phases.

Phase 2: Experimental Target Discovery (Unbiased)

The cornerstone of target identification is the use of unbiased, proteome-wide experimental techniques. We advocate for a dual approach using both label-free and affinity-based methods, as they have complementary strengths and weaknesses.

Methodology 1: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that small molecule binding stabilizes a target protein against proteolysis.[15][16] Its primary advantage is that it uses the unmodified compound, avoiding potential artifacts introduced by chemical tags.[17]

Detailed DARTS Protocol:

-

Lysate Preparation :

-

Culture cells of interest (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

-

Determine protein concentration using a BCA assay. Normalize concentration to 1 mg/mL.

-

-

Compound Incubation :

-

In separate microcentrifuge tubes, aliquot 100 µL of the normalized cell lysate.

-

To the "Drug" tube, add the compound to the desired final concentration (e.g., 10x EC50).

-

To the "Vehicle" tube, add an equivalent volume of DMSO.

-

Incubate all tubes for 1 hour at room temperature with gentle rotation.

-

-

Limited Proteolysis :

-

Prepare a stock solution of Pronase (a non-specific protease) at 0.1 mg/mL in digestion buffer.

-

Perform a protease concentration optimization curve (e.g., 1:100, 1:500, 1:1000 protease:total protein ratio) to find conditions that give partial, but not complete, protein digestion.

-

Add the optimized amount of Pronase to both "Drug" and "Vehicle" tubes.

-

Incubate for 20 minutes at room temperature.

-

-

Analysis :

-

Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto a large format SDS-PAGE gel.

-

Run the gel until good separation is achieved.

-

Stain the gel with a high-sensitivity stain (e.g., Sypro Ruby or silver stain).

-

Carefully compare the "Drug" vs. "Vehicle" lanes. Bands that are more prominent in the "Drug" lane represent proteins that were protected from proteolysis and are therefore candidate targets.[15]

-

Excise these bands and submit them for identification by LC-MS/MS.

-

Self-Validating System: The internal control (Vehicle lane) for every experiment is critical. A true positive will consistently show protection across multiple biological replicates and at various protease concentrations.

Methodology 2: Affinity-Based Pulldown

This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[15] While it requires chemical modification of the compound, it is a highly effective orthogonal approach.

Detailed Affinity Pulldown Protocol:

-

Probe Synthesis : Synthesize an analogue of 4-(3-nitro-1H-pyrazol-1-yl)piperidine with a linker (e.g., a short PEG chain) terminating in a reactive handle or a biotin tag. Crucially, this new analogue must be tested to ensure it retains the biological activity of the parent compound.

-

Matrix Preparation : If using a reactive handle, covalently attach the probe to activated agarose beads (e.g., NHS-activated Sepharose). If using biotin, these beads will be added later.

-

Incubation : Incubate the probe-conjugated beads (or free biotinylated probe) with cell lysate for 2-4 hours at 4°C. Include a crucial control: beads with no compound or a structurally similar but inactive analogue.

-

Washing : Wash the beads extensively with lysis buffer to remove non-specific binders. This is a critical step to reduce background.

-

Elution : Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Analysis : Analyze the eluate by SDS-PAGE and LC-MS/MS, comparing the proteins pulled down by the active probe against the negative control beads. True binding partners should be significantly enriched in the active probe sample.[15][18]

Authoritative Grounding: Combining quantitative proteomics like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) with affinity enrichment provides an exceptionally robust method to distinguish true binders from non-specific background contaminants.[18]

Section 3: Target Validation

Identifying a candidate from a discovery experiment is not the endpoint. The interaction must be validated through orthogonal, lower-throughput methods.

-

Direct Binding Assays : Confirm a direct physical interaction between the compound and a purified recombinant version of the candidate protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity (K_D) and thermodynamics.

-

Enzymatic/Functional Assays : If the identified target is an enzyme, test the ability of the compound to inhibit or activate its function in a biochemical assay.

-

Cellular Target Engagement : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a live-cell context. CETSA works on the principle that ligand binding increases the thermal stability of the target protein.

-

Genetic Validation : Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the compound's cellular phenotype is attenuated or abolished in these modified cells, it provides strong evidence that the protein is a physiologically relevant target.

Conclusion

Determining the biological targets of 4-(3-nitro-1H-pyrazol-1-yl)piperidine is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. By integrating computational predictions with powerful proteomic techniques like DARTS and affinity pulldowns, researchers can move confidently from a bioactive hit to a well-understood lead compound. Each experimental choice described herein is designed to build a self-validating dataset, ensuring that the final identified targets are both mechanistically and physiologically relevant, paving the way for rational drug development.

References

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010). ACS Publications. [Link]

-

Identification of Direct Protein Targets of Small Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS. (2009). Proceedings of the National Academy of Sciences. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022). MDPI. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025). SvedbergOpen. [Link]

-

Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective | Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024). MDPI. [Link]

-

(PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation - ResearchGate. (2022). ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - Semantic Scholar. (2021). Semantic Scholar. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Scientific Electronic Library Online. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025). Northwestern Medical Journal. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nwmedj.org [nwmedj.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. svedbergopen.com [svedbergopen.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Integrated ADME-Tox Profiling for Pyrazole-Piperidine Drug Candidates

Technical Guide: Optimization, Screening, and Risk Mitigation

Executive Summary: The Privileged yet Problematic Scaffold

The pyrazole-piperidine chemotype represents a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., JAK, ALK, CDK) and GPCR ligands. The pyrazole moiety provides a rigid, flat heteroaromatic linker often critical for hydrogen bonding in the ATP-binding pocket, while the piperidine ring offers a solubilizing basic center that can extend into the solvent-exposed region or interact with specific residues (e.g., Asp/Glu) to boost potency.

However, this structural combination introduces distinct ADME-Tox liabilities :

-

hERG Inhibition: The pharmacophore of a basic nitrogen (piperidine) linked to a lipophilic aromatic core (pyrazole) perfectly mimics the Class III antiarrhythmic binding motif, leading to QT prolongation risks.

-

Metabolic Instability: The piperidine ring is a "metabolic soft spot," prone to CYP3A4-mediated

-carbon oxidation. -

Reactive Metabolites: Bioactivation of the piperidine or pyrazole ring can generate iminium ions or electrophilic intermediates capable of covalent protein binding (idiosyncratic toxicity).

This guide details the technical workflows required to predict, measure, and mitigate these specific risks.

Structural Analysis & SAR Logic

The hERG Pharmacophore Overlap

The primary toxicity challenge for pyrazole-piperidines is off-target binding to the hERG potassium channel. The channel's inner cavity contains two key interaction sites:

-

Y652/F656: Aromatic residues that engage in

- -

T623/S624: Polar regions that stabilize the protonated piperidine nitrogen.

Mitigation Strategy:

-

pKa Modulation: Lowering the basicity of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups like fluorine) reduces the cation-

interaction strength. -

Zwitterionic Design: Introducing a carboxylate or bioisostere to neutralize the net charge at physiological pH.

-

Steric Clashes: Substituents at the 2- or 6-position of the piperidine ring can disrupt the induced fit within the hERG pore without affecting kinase binding (if the solvent channel permits).

Metabolic Soft Spots

CYP3A4 and CYP2D6 readily oxidize the piperidine ring. The mechanism typically involves Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the carbon

Diagram 1: Metabolic Bioactivation Pathway The following diagram illustrates the oxidative pathway of a generic pyrazole-piperidine analog leading to potential reactive metabolites.

Caption: CYP-mediated bioactivation of the piperidine moiety to a reactive iminium species and subsequent trapping.

Experimental Protocols

Protocol A: High-Throughput hERG Screening (Automated Patch Clamp)

Objective: Quantify

System: QPatch or SyncroPatch (Automated Gigaseal Patch Clamp).

Cell Line: CHO or HEK293 stably expressing hERG (

Step-by-Step Methodology:

-

Cell Preparation:

-

Harvest cells at 70-80% confluence using Detachin (avoid trypsin to preserve channel integrity).

-

Resuspend in serum-free media (CHO-S-SFM) to a density of

cells/mL. -

Critical: Allow cells to recover in the instrument's cell hotel for 20 mins at 15°C to improve seal resistance.

-

-

Solutions:

-

Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM

, 1 mM -

Intracellular (Internal): 120 mM KCl, 5.37 mM

, 1.75 mM

-

-

Voltage Protocol (The "Standard Step"):

-

Holding Potential: -80 mV.

-

Depolarization: Step to +20 mV for 2-5 seconds (activates and rapidly inactivates channels).

-

Repolarization: Step to -50 mV for 2 seconds (removes inactivation; peak tail current measured here).

-

Inter-sweep Interval: 15 seconds.

-

-

Compound Application:

-

Apply vehicle (0.1% DMSO) for 3 minutes to establish baseline.

-

Apply test compound (cumulative concentrations: 0.1, 1, 10, 30

) for 5 minutes per concentration. -

Positive Control: E-4031 (100 nM) or Verapamil (10

) must be run in parallel wells.

-

-

Data Acceptance Criteria:

-

Seal resistance

. -

Tail current amplitude

. -

Series resistance

(compensated > 70%).

-

Protocol B: Reactive Metabolite Trapping (GSH-LC-MS/MS)

Objective: Detect short-lived electrophilic metabolites (e.g., quinone methides, iminium ions) by trapping them with Glutathione (GSH).

Step-by-Step Methodology:

-

Incubation System:

-

Matrix: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Trapping Agent: 5 mM reduced Glutathione (GSH) fortified with 1 mM EDTA.

-

-

Reaction Initiation:

-

Pre-incubate HLM, Buffer, GSH, and Test Compound (10

) for 5 mins at 37°C. -

Initiate with NADPH-generating system (1.3 mM

, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). -

Negative Control: Incubation without NADPH (rules out chemical instability).

-

-

Termination:

-

At T=60 min, quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

-

Centrifuge at 3000 x g for 15 mins to pellet proteins.

-

-

LC-MS/MS Analysis:

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.

-

Scan Modes:

-

Full Scan: Search for

. Mass shift = +307 Da (for neutral loss of -

Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da .

-

Precursor Ion Scan: Scan for m/z 272 (deprotonated GSH fragment in negative mode).

-

-

-

Data Interpretation:

-

A covalent binding burden is considered "High" if the GSH-adduct peak area exceeds 1% of the parent peak area (normalized to internal standard).

-

Integrated Screening Workflow

The following workflow integrates computational prediction with experimental validation to filter pyrazole-piperidine candidates efficiently.

Caption: Hierarchical screening cascade prioritizing metabolic stability and hERG safety before reactive metabolite assessment.

Comparative Data: Analog Case Studies

The table below illustrates the impact of structural modifications on ADME-Tox properties for this scaffold.

| Compound ID | Modification (Piperidine/Linker) | LogP | hERG | Metabolic Stability ( | GSH Adducts | Outcome |

| Cmpd 1 (Lead) | Unsubstituted Piperidine | 4.1 | 0.11 | 15 | Yes | Fail (hERG/Metab) |

| Cmpd 2 | 4-F-Piperidine (Lower pKa) | 3.5 | 2.5 | 45 | Trace | Improvement |

| Cmpd 3 | 3,4-Dimethyl-Piperidine | 3.8 | > 30 | 120 | No | Lead Candidate |

| Cmpd 4 | N-Methyl-Piperazine (Bioisostere) | 2.9 | > 30 | 10 | Yes | Fail (Clearance) |

Note: Data synthesized from SAR trends observed in Akt and FLT3 inhibitor optimization campaigns [1, 2].

References

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry, 2019.[1][2] Link

-

Lead optimisation of a pyrazole-based differentiation agent for acute myeloid leukaemia. RSC Medicinal Chemistry, 2024. Link

-

Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[3] Link

-

Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 2005.[4] Link

-

Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry. Chemical Research in Toxicology, 2008.[5] Link

Sources

- 1. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid screening of glutathione-trapped reactive metabolites by linear ion trap mass spectrometry with isotope pattern-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

history and discovery of nitro-pyrazole based pharmaceutical intermediates

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, appearing in over 30 FDA-approved drugs, particularly small-molecule kinase inhibitors. While the final pharmacophore often features an amino- or amido-pyrazole, the nitro-pyrazole intermediate represents the critical synthetic junction. Historically developed for high-energy density materials (explosives) due to their high nitrogen content and enthalpy of formation, nitro-pyrazoles have been repurposed as versatile, electrophilic building blocks.

This guide analyzes the technical evolution of nitro-pyrazole synthesis, focusing on the regioselective control between N-nitration (kinetic) and C-nitration (thermodynamic), and details the specific application of these intermediates in the synthesis of oncology drugs like Crizotinib .

Historical Evolution: From TNT Replacements to TKIs

The history of nitro-pyrazoles bifurcates into two distinct eras:

-

The Energetic Era (1890s–1980s): Following Buchner’s discovery of pyrazole (1889), early research focused on polynitro-pyrazoles (e.g., 3,4,5-trinitropyrazole) as melt-castable explosives intended to replace TNT. The high density and positive heat of formation were desirable for ballistics but posed significant safety challenges in scale-up.

-

The Pharmaceutical Era (1990s–Present): With the rise of targeted therapy, the 4-aminopyrazole moiety emerged as a bioisostere for the ATP-binding hinge region of kinases. The 4-nitropyrazole became the standard precursor, offering a stable, reducible handle that could be introduced early in the synthetic route.

The Mechanistic Core: Regioselectivity & Rearrangement

The synthesis of nitro-pyrazoles is governed by the competition between electrophilic attack at the nitrogen (N1) and the carbon (C4). Understanding this duality is essential for process control.

The Pathways

-

Direct C-Nitration (C4): Under strongly acidic conditions (mixed acid: HNO₃/H₂SO₄), the pyrazole ring is protonated. The resulting pyrazolium ion is deactivated, but the C4 position remains the most nucleophilic site for electrophilic aromatic substitution (SEAr). This yields 4-nitropyrazole .[1][2][3]

-

N-Nitration (N1): Under milder, non-acidic conditions (e.g., acetyl nitrate formed from HNO₃/Ac₂O), the electrophile attacks the neutral pyrazole nitrogen, yielding 1-nitropyrazole .

-

The Thermal Rearrangement: 1-nitropyrazole is kinetically stable at low temperatures but thermodynamically unstable. Upon heating (typically >140°C in high-boiling solvents like benzonitrile), the nitro group migrates from N1 to C3 (or C5), yielding 3-nitropyrazole . This "thermal rearrangement" is the primary industrial route to access the 3-nitro isomer, which is otherwise difficult to synthesize directly.

Visualization: Regioselective Pathways

Caption: Divergent synthesis pathways for nitropyrazoles. Direct nitration favors C4, while N-nitration followed by thermal rearrangement accesses C3.

Case Study: Crizotinib & The 4-Nitropyrazole Intermediate

Crizotinib (Xalkori) , Pfizer’s first-in-class ALK inhibitor for non-small cell lung cancer (NSCLC), relies on a 4-(pyrazol-4-yl)piperidine core. While modern convergent routes use boronic esters, the linear discovery routes and generic manufacturing often utilize the nitro-reduction pathway to establish the amino-pyrazole pharmacophore.

The Synthetic Logic

-

Coupling: 4-Nitropyrazole is reacted with an N-protected piperidine electrophile (via Mitsunobu or alkylation). The nitro group serves as a robust masking group, preventing side reactions during the alkylation of the pyrazole nitrogen.

-

Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl).

-

Functionalization: The resulting 4-aminopyrazole is highly nucleophilic and is subsequently coupled (or iodinated then coupled) to the 2-aminopyridine hinge binder.

Synthesis Workflow

Caption: The role of 4-nitropyrazole as a masked amine precursor in the synthesis of Crizotinib intermediates.

Experimental Protocols

These protocols are synthesized from verified literature procedures (see References) and optimized for reproducibility.

Protocol A: Synthesis of 4-Nitropyrazole (Direct Nitration)

Target: Scale-up friendly synthesis of the thermodynamic product.

-

Reagents: Pyrazole (10.0 g, 147 mmol), H₂SO₄ (conc., 50 mL), HNO₃ (fuming, 90%, 12 mL).

-

Procedure:

-

Dissolution: Dissolve pyrazole in concentrated H₂SO₄ in a round-bottom flask equipped with a thermometer and reflux condenser. Cool to 0–5°C in an ice bath. Caution: Exothermic.

-

Nitration: Add fuming HNO₃ dropwise, maintaining internal temperature <10°C.

-

Heating: Once addition is complete, allow to warm to room temperature, then heat to 90–95°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture onto 300 g of crushed ice.

-

Isolation: Neutralize carefully with solid Na₂CO₃ to pH 7. The product may precipitate; if not, extract exhaustively with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water.

-

-

Expected Yield: 75–85% (White to pale yellow solid, mp 162–164°C).

Protocol B: Synthesis of 3-Nitropyrazole (Rearrangement)

Target: Accessing the 3-isomer via N-nitro rearrangement.

-

Step 1: N-Nitration (1-Nitropyrazole)

-

Dissolve pyrazole (6.8 g) in acetic anhydride (25 mL). Cool to 0°C.

-

Add fuming HNO₃ (4.5 mL) dropwise. Stir at 0°C for 2 hours.

-

Pour into ice water. Filter the white solid (1-nitropyrazole). Warning: Potentially explosive if dry; handle wet or in solution.

-

-

Step 2: Thermal Rearrangement

-

Dissolve the wet 1-nitropyrazole in benzonitrile (high boiling point solvent, 50 mL).

-

Heat the solution to 170–180°C for 3 hours. The nitro group migrates from N1 to C3.

-

Cool to room temperature.[3][4] Dilute with hexanes to precipitate the product.

-

Filter and wash with hexanes to remove benzonitrile.

-

-

Expected Yield: 85–90% (Tan solid).

Technical Data Summary

| Parameter | 4-Nitropyrazole | 3-Nitropyrazole | 1-Nitropyrazole |

| Synthesis Method | Direct Mixed Acid Nitration | Thermal Rearrangement | Acetic Anhydride Nitration |

| Reaction Temp | 90–100°C | 170–180°C | 0–10°C |

| Mechanism | SEAr (Electrophilic Subst.) | Sigmatropic-like Shift | N-Attack (Kinetic) |

| Safety Hazard | Moderate (Acid burns) | High (Thermal runaway risk) | Severe (Energetic/Explosive) |

| Key Application | Crizotinib, Ruxolitinib | Specialized Antibiotics | Precursor only |

Safety & Handling (Critical)

-

Energetic Potential: N-nitropyrazoles are energetic materials.[5][6] 1-nitropyrazole has a detonation velocity comparable to some secondary explosives. Never heat 1-nitropyrazole without a solvent.

-

Thermal Runaway: The rearrangement of 1-nitro to 3-nitro is exothermic. On a large scale (>100g), Differential Scanning Calorimetry (DSC) must be performed to determine the onset of decomposition. Ensure the cooling capacity of the reactor exceeds the adiabatic temperature rise.

-

Nitrosamines: In the presence of secondary amines, nitro-compounds can be precursors to nitrosamines. Ensure rigorous quenching of nitrosating agents before introducing amine substrates.

References

-

Buchner, E. (1889). "Über das Pyrazol (On Pyrazole)." Berichte der deutschen chemischen Gesellschaft, 22(1), 59-65.

-

Janssen, J. W., & Habraken, C. L. (1971). "Pyrazoles.[1][3][7][4][5][6][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 36(21), 3081-3084.

-

Pfizer Inc. (2012). "Method for synthesizing Crizotinib intermediate." Patent CN102898449A.

-

Zhang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration: The Discovery of a Versatile N-Nitropyrazole Reagent." JACS Au, 2(9), 2152–2161.

-

GuideChem. (2022). "How to Synthesize 4-Nitropyrazole Efficiently? - Experimental Procedure."

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110938077A - Method for synthesizing Avapritinib - Google Patents [patents.google.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]

- 9. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Coupling of 3-Nitro-Pyrazole with Piperidine Derivatives

Abstract

The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry and materials science, with these scaffolds appearing in numerous pharmaceuticals and functional materials.[1] The coupling of 3-nitro-pyrazole with piperidine derivatives presents a unique synthetic challenge, requiring careful selection of reagents to achieve efficient carbon-nitrogen (C-N) bond formation. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies, key reagents, and detailed protocols for this transformation. We will explore two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination), offering field-proven insights to guide experimental design and optimization.

Introduction: The Synthetic Challenge

The pyrazole core is a privileged scaffold in drug discovery. The introduction of a piperidine moiety onto a 3-nitro-pyrazole ring creates complex molecular architectures with significant potential for biological activity. However, the success of this coupling is governed by the electronic properties of the 3-nitro-pyrazole substrate. The strongly deactivating nitro group makes the pyrazole N-H acidic and simultaneously activates the ring for nucleophilic attack, opening up distinct synthetic avenues.

This guide will focus on the two most effective strategies for this transformation:

-

Nucleophilic Aromatic Substitution (SNAr): This method leverages the intrinsic electrophilicity of the nitro-activated pyrazole ring.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a versatile and highly efficient alternative, typically requiring a halogenated pyrazole precursor.[2][3]

Core Principles and Mechanistic Overview

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the piperidine derivative acts as a nucleophile, directly attacking an electron-deficient carbon atom on the pyrazole ring and displacing a leaving group. For the coupling to occur directly with 3-nitro-pyrazole, a hydrogen would need to be displaced, which is not a feasible SNAr pathway. Therefore, this reaction is most relevant when the pyrazole ring has a suitable leaving group (like a halogen) at a position activated by the nitro group (ortho or para).

However, in the case of dinitropyrazoles, the nitro group itself can act as the leaving group. Studies on N-substituted 3,4-dinitropyrazoles show that various nucleophiles can regioselectively displace the nitro group at the 3-position.[4] This suggests a viable pathway for certain substrates. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

The general mechanism is outlined below:

-

Addition: The nucleophilic piperidine attacks the electron-deficient carbon atom of the pyrazole ring, forming a negatively charged Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate via resonance.[5]

-

Elimination: The leaving group (e.g., halide or another nitro group) is expelled, restoring the aromaticity of the pyrazole ring and yielding the final product.

Caption: Generalized workflow for the SNAr mechanism.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering mild conditions and broad substrate scope.[3][6] This reaction is ideal for coupling piperidine derivatives with halogenated 3-nitropyrazoles (e.g., 3-nitro-4-bromopyrazole or 3-nitro-5-chloropyrazole). The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.

The catalytic cycle, shown below, involves three key steps:[2][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-nitro-halopyrazole, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The piperidine coordinates to the Pd(II) center, and a base deprotonates the nitrogen, forming a palladium amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Reagent Selection Guide

The success of the coupling reaction is highly dependent on the appropriate choice of reagents. The following table summarizes the key components for the Buchwald-Hartwig approach.

| Component | Reagent Class | Examples | Key Considerations & Insights |

| Pyrazole Substrate | Halo-Nitropyrazole | 3-Nitro-4-bromopyrazole, 3-Nitro-5-iodopyrazole | Bromo and iodo derivatives are generally more reactive than chloro derivatives. The position of the halogen is critical.[8] Protecting the pyrazole N-H (e.g., with a trityl group) can sometimes improve yields by preventing side reactions.[8][9] |

| Palladium Precursor | Pd(0) or Pd(II) | Pd₂(dba)₃, Pd(OAc)₂, (NHC)Pd(allyl)Cl | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] Pre-formed catalysts can offer higher activity and reproducibility.[10] |

| Ligand | Bulky, Electron-Rich Phosphines | tBuBrettPhos, tBuDavePhos, XPhos, RuPhos | The ligand is crucial for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.[6][11] For challenging heteroaryl substrates, sterically hindered biarylphosphine ligands are often essential.[12] tBuDavePhos has been used successfully for coupling amines to the C4 position of pyrazoles.[8][9] |

| Base | Strong, Non-Nucleophilic | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | A strong base is required to deprotonate the piperidine, forming the active nucleophile.[7] NaOtBu is highly effective but can be incompatible with base-sensitive functional groups like esters.[7] Cs₂CO₃ is a milder alternative often used with aryl triflates.[13] |

| Solvent | Aprotic, Non-polar or Polar | Toluene, Dioxane, THF, m-Xylene | The solvent choice can significantly impact reaction rates and product distribution.[14] Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations. |

Detailed Experimental Protocols